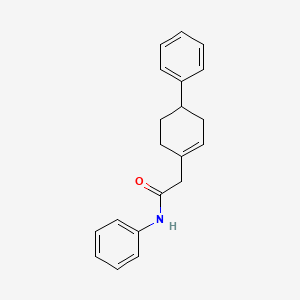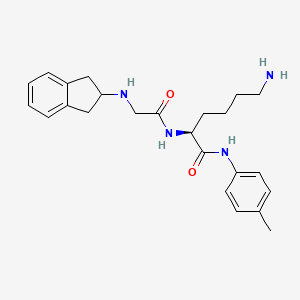
(4-Acetamidophenoxy)methyl butyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Acetamidophenoxy)methyl butyl carbonate is an organic compound with the molecular formula C14H19NO5 It is characterized by the presence of an acetamido group attached to a phenoxy moiety, which is further linked to a butyl carbonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Acetamidophenoxy)methyl butyl carbonate typically involves the reaction of 4-acetamidophenol with butyl chloroformate in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-acetamidophenol attacks the carbonyl carbon of butyl chloroformate, resulting in the formation of the carbonate ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as tertiary amines, can further enhance the reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(4-Acetamidophenoxy)methyl butyl carbonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water or aqueous acids, the carbonate ester can be hydrolyzed to yield 4-acetamidophenol and butanol.
Oxidation: The acetamido group can be oxidized to form corresponding nitro derivatives under strong oxidizing conditions.
Substitution: The phenoxy moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.
Substitution: Electrophiles such as nitric acid for nitration or halogens for halogenation.
Major Products Formed
Hydrolysis: 4-Acetamidophenol and butanol.
Oxidation: Nitro derivatives of this compound.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
(4-Acetamidophenoxy)methyl butyl carbonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a prodrug, where the carbonate ester linkage can be hydrolyzed in vivo to release the active drug.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable carbonate esters.
Industry: Utilized in the production of polymers and coatings, where its carbonate ester functionality can impart desirable properties such as flexibility and durability.
Mecanismo De Acción
The mechanism of action of (4-Acetamidophenoxy)methyl butyl carbonate primarily involves the hydrolysis of the carbonate ester linkage. In biological systems, this hydrolysis can be catalyzed by esterases, leading to the release of 4-acetamidophenol and butanol. The released 4-acetamidophenol can then exert its pharmacological effects by interacting with specific molecular targets, such as enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Acetamidophenoxy)methyl methyl carbonate
- (4-Acetamidophenoxy)methyl decyl carbonate
- (4-Methoxyphenyl)methyl methyl carbonate
Uniqueness
(4-Acetamidophenoxy)methyl butyl carbonate is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. Compared to its analogs, it offers a balance between hydrophilicity and hydrophobicity, making it suitable for various applications in drug delivery and materials science.
Propiedades
Número CAS |
920967-18-6 |
|---|---|
Fórmula molecular |
C14H19NO5 |
Peso molecular |
281.30 g/mol |
Nombre IUPAC |
(4-acetamidophenoxy)methyl butyl carbonate |
InChI |
InChI=1S/C14H19NO5/c1-3-4-9-18-14(17)20-10-19-13-7-5-12(6-8-13)15-11(2)16/h5-8H,3-4,9-10H2,1-2H3,(H,15,16) |
Clave InChI |
OYKOYRJIHBPSPA-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)OCOC1=CC=C(C=C1)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,7-Methanobenzo[c]thiophene, 1,3,3a,4,7,7a-hexahydro-](/img/structure/B14192849.png)
![Benzeneacetic acid, 4-([1,1'-biphenyl]-2-yloxy)-, methyl ester](/img/structure/B14192853.png)
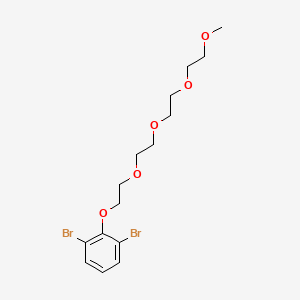
![Pyrido[4,3-c][1,5]naphthyridine](/img/structure/B14192857.png)
![Phenyl 5-bromo-2-[(4-butoxyphenyl)sulfanyl]benzoate](/img/structure/B14192863.png)
![6-(Phenoxymethyl)-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14192870.png)
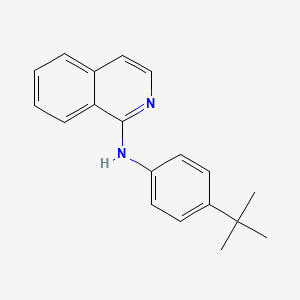
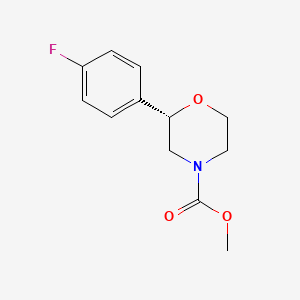
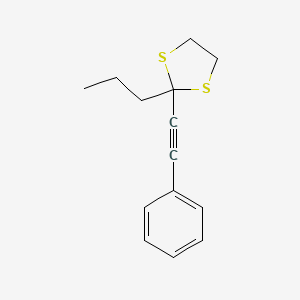
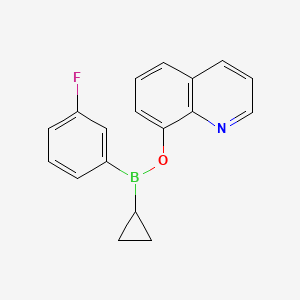
![dipropan-2-yl 2-[(1R)-2-nitro-1-phenylethyl]propanedioate](/img/structure/B14192899.png)

